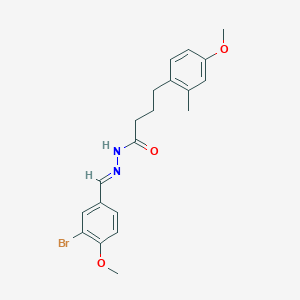![molecular formula C14H14N2O2S B297950 N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B297950.png)
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide, also known as MBBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a member of the benzothiazole family, which has been known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation, migration, and invasion. In addition, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. The antibacterial activity of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide is believed to be due to its ability to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been shown to exhibit a number of biochemical and physiological effects, including the inhibition of cancer cell proliferation, migration, and invasion, induction of apoptosis, and disruption of bacterial cell membranes. In addition, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide is its broad-spectrum activity against cancer cells and bacteria. In addition, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been shown to possess low toxicity and high selectivity towards cancer cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide is its poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide. One area of interest is the development of novel formulations of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide and to identify potential molecular targets for its anticancer and antibacterial activities. Furthermore, the potential applications of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide in the treatment of inflammatory diseases and other conditions warrant further investigation.
Métodos De Síntesis
The synthesis of N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide involves the reaction of 2-aminobenzenethiol with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a cyclization reaction in the presence of a Lewis acid catalyst such as aluminum chloride. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. A number of studies have reported that N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide exhibits significant anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has also been shown to possess potent antibacterial activity against both gram-positive and gram-negative bacteria. Furthermore, N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide has been reported to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide |
|---|---|
Fórmula molecular |
C14H14N2O2S |
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H14N2O2S/c1-8(17)15-14-16-13-11-7-10(18-2)5-3-9(11)4-6-12(13)19-14/h3,5,7H,4,6H2,1-2H3,(H,15,16,17) |
Clave InChI |
KNNBXFBLNXHSLZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC2=C(S1)CCC3=C2C=C(C=C3)OC |
SMILES canónico |
CC(=O)NC1=NC2=C(S1)CCC3=C2C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297867.png)
![ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297868.png)

![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297873.png)
![6-(4-chlorobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297874.png)
![2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B297878.png)
![7-(2,4-Dichlorophenyl)-4-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297880.png)


![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-(4-methoxyphenyl)butanohydrazide](/img/structure/B297886.png)
![2-{4-[(E)-{2-[4-(4-methoxyphenyl)butanoyl]hydrazinylidene}methyl]phenoxy}-N-phenylacetamide](/img/structure/B297888.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B297890.png)
![N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B297892.png)